3-(4-amino-3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
Description
The compound 3-(4-amino-3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a 1,2,4-triazine derivative with a complex substituent framework. Its core structure includes:
- A 1,2,4-triazin-5-one ring with a propanoic acid moiety at position 5.
- A sulfanyl-linked acetamide group at position 3, substituted with a 2,3-dihydro-1,4-benzodioxin-6-ylamino moiety.
The benzodioxin substituent may enhance lipophilicity and influence pharmacokinetic behavior .
Propriétés
IUPAC Name |
3-[4-amino-3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O6S/c17-21-15(25)10(2-4-14(23)24)19-20-16(21)28-8-13(22)18-9-1-3-11-12(7-9)27-6-5-26-11/h1,3,7H,2,4-6,8,17H2,(H,18,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADKPDSIRVHAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C(=O)N3N)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the triazine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the triazine and benzodioxin moieties: This is typically achieved through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-amino-3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties .
Applications De Recherche Scientifique
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of various enzymes. For instance, derivatives containing the benzodioxin moiety have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. Compounds with similar triazine structures have demonstrated significant cytotoxic effects against different cancer cell lines. For example, sulfonamide derivatives have been reported to induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar properties .
Anti-inflammatory Properties
Molecular docking studies have suggested that the compound could inhibit enzymes involved in inflammatory pathways, such as lipoxygenases (LOX). This positions it as a candidate for further development in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the triazine ring followed by the introduction of the benzodioxin moiety through nucleophilic substitution reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Mécanisme D'action
The mechanism of action of 3-(4-amino-3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several triazine and sulfur-linked derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
*logP values estimated using Metabolomics Workbench tools .
Key Findings :
Substituent Impact on Lipophilicity: The benzodioxin group in the target compound increases logP (1.8) compared to the benzoxazin analog (logP 0.9), likely due to reduced polarity .
Bioisosteric Replacements: Replacing the benzodioxin with a benzoxazin (Analog 2) introduces a carbamoyl group, lowering logP and increasing hydrogen-bonding capacity, which may improve aqueous solubility .
Sulfanyl Linker Role :
- The sulfanyl-acetamide bridge is conserved across analogs, indicating its critical role in maintaining structural rigidity and interaction with biological targets (e.g., enzymes or receptors) .
Methodological Approaches for Identifying Similar Compounds
Structural Similarity Searches
- Substructure Searches: Platforms like PubChem and ChEMBL enable substructure matching using SMILES or InChI keys. For example, searching the triazinone core (C1=NNC(=O)N=C1) identifies analogs with variable substituents .
- Tanimoto Similarity : A Tanimoto coefficient >0.7 (using RDKit or OpenBabel) confirms structural similarity. The target compound shares ~0.75 similarity with Analog 1 but only ~0.4 with Analog 2 due to the benzoxazin substitution .
Functional Analogue Identification
- CLM-Based Semantic Search : Methods like CheSS (Chemical Semantic Search) use transformer models (e.g., ChemBERTa) to identify functionally similar compounds despite structural differences. For instance, Analog 3, though lacking a benzodioxin, may share target binding profiles with the query compound .
Research Implications
- Drug Design : The benzodioxin moiety in the target compound offers a balance between lipophilicity and polarity, making it a candidate for central nervous system (CNS) targets. Analogs with dichlorophenyl groups may favor peripheral tissues .
- SAR Studies : Systematic replacement of the benzodioxin with bioisosteres (e.g., benzofuran or benzothiazole) could optimize pharmacokinetic properties .
Activité Biologique
The compound 3-(4-amino-3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid (hereafter referred to as Compound A ) is a novel synthetic molecule that combines several pharmacologically active moieties. Its structure suggests potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article reviews the existing literature on the biological activity of Compound A, including synthesis methods, biological assays, and case studies.
Chemical Structure
The chemical structure of Compound A can be summarized as follows:
Where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound. The presence of a benzodioxin moiety and a triazine ring suggests a complex interaction profile with biological targets.
Synthesis
The synthesis of Compound A typically involves multi-step organic reactions. Initial steps may include the formation of the benzodioxin core followed by the introduction of the triazine functionalities. For example, similar compounds have been synthesized using reactions involving sulfonamides and various amines to achieve desired therapeutic properties .
Enzyme Inhibition
Recent studies have demonstrated that compounds with similar structures exhibit significant enzyme inhibitory activity. For instance:
- Acetylcholinesterase Inhibition : Several derivatives have shown strong inhibitory effects against acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease . The IC50 values for some related compounds were reported as low as 2.14 µM .
- Urease Inhibition : Compounds featuring the sulfamoyl group have been noted for their urease inhibitory activity, which is beneficial in managing urinary tract infections and related disorders .
Antimicrobial Activity
Compounds with structural similarities to Compound A have also been evaluated for their antimicrobial properties:
| Compound | Target Bacteria | Activity Level | Reference |
|---|---|---|---|
| Compound X | Salmonella typhi | Moderate | |
| Compound Y | Bacillus subtilis | Strong | |
| Compound Z | Escherichia coli | Weak |
These findings suggest that Compound A may possess comparable antibacterial properties due to its structural components.
Case Studies
A study focusing on sulfonamide derivatives similar to Compound A revealed promising results in terms of both enzyme inhibition and antimicrobial activity. For example:
- Study on Acetylcholinesterase Inhibitors : Several synthesized sulfonamides were tested against AChE and demonstrated varying degrees of inhibition with some achieving IC50 values significantly lower than standard drugs .
- Antibacterial Screening : Another research project evaluated a series of benzodioxin-containing compounds against common bacterial strains. The results indicated that specific modifications in the side chains could enhance antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity 3-(4-amino-3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid?
- Methodological Answer : Begin with a stepwise synthesis approach, focusing on coupling reactions between the benzodioxin-amine and triazinone moieties. Use solvent screening (e.g., DMF or THF) and temperature-controlled conditions to minimize by-products. Monitor reaction progress via HPLC-MS ( ) and employ purification techniques such as recrystallization or column chromatography. Computational tools like COMSOL Multiphysics can simulate reaction kinetics to optimize yields ( ). Validate purity using H/C NMR and high-resolution mass spectrometry ( ).
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?
- Methodological Answer : Combine spectroscopic methods (FT-IR for functional groups, H/C NMR for stereochemical confirmation) with chromatographic techniques (RP-HPLC for purity >98%). Mass spectrometry (ESI-TOF) provides molecular weight validation. For crystalline samples, X-ray diffraction can resolve ambiguities in stereochemistry. Cross-reference experimental data with computed InChI/SMILES descriptors ( ) to ensure structural accuracy.
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize in silico docking studies (e.g., AutoDock Vina) to predict target binding sites, followed by in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics). Use dose-response curves to establish IC values. Include positive controls (e.g., known inhibitors) and triplicate measurements to reduce variability. Validate findings with SPR (surface plasmon resonance) for binding affinity quantification ( ).
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic meta-analysis of literature data, categorizing studies by assay type (e.g., cell-free vs. cellular assays). Evaluate confounding factors such as solvent choice (DMSO vs. aqueous buffers) and cell line variability. Reproduce conflicting experiments under standardized conditions ( ). Use ANOVA to identify statistically significant variables and employ cheminformatics tools to correlate structural features with activity trends ( ).
Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?
- Methodological Answer : Apply density functional theory (DFT) to model hydrolysis and photolysis pathways. Simulate environmental conditions (pH, UV exposure) using software like Gaussian or COMSOL. Validate predictions with LC-MS/MS degradation studies in controlled aquatic systems ( ). Incorporate QSAR models to estimate biodegradation half-lives and ecotoxicological endpoints ( ).
Q. What advanced methodologies elucidate the compound’s pharmacokinetic (PK) properties in vivo?
- Methodological Answer : Use radiolabeled isotopes (e.g., C) to track absorption/distribution in animal models. Employ microdialysis for real-time plasma concentration monitoring. For metabolite identification, combine UPLC-Q-Exactive MS with molecular networking (GNPS platform). Integrate PK data into PBPK (physiologically based pharmacokinetic) models to predict human dosing ( ).
Q. How can process control systems improve scalability and reproducibility of synthesis?
- Methodological Answer : Implement real-time PAT (process analytical technology) tools, such as inline FT-IR or Raman spectroscopy, to monitor intermediate formation. Use feedback-controlled reactors to adjust parameters (temperature, reagent flow) dynamically. Apply membrane separation technologies (e.g., nanofiltration) for continuous purification ( , RDF2050104, RDF2050108). Validate scalability via DOE (design of experiments) to identify critical process parameters ( ).
Methodological Frameworks
Q. How should a theoretical framework guide mechanistic studies of this compound’s activity?
- Methodological Answer : Anchor hypotheses in established theories (e.g., lock-and-key model for enzyme inhibition). Develop a conceptual map linking structural motifs (benzodioxin, triazinone) to hypothesized biological targets (e.g., kinase inhibition). Use this framework to prioritize experiments, such as mutagenesis studies to validate binding residues ( ).
Q. What experimental designs minimize bias in assessing the compound’s cytotoxicity?
- Methodological Answer : Adopt a blinded, randomized design with independent replication across labs. Include sham-treated controls and use automated cell counters (e.g., IncuCyte) to reduce observer bias. Predefine exclusion criteria for outlier data (e.g., ±3 SD from mean). Analyze results using mixed-effects models to account for batch variability ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
